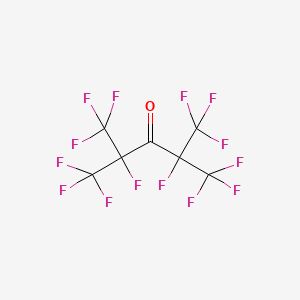

Bis(perfluoroisopropyl)ketone

Cat. No. B1294482

:

813-44-5

M. Wt: 366.05 g/mol

InChI Key: GRVMOMUDALILLH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06423673B1

Procedure details

8.1 g (0.14 mol) of anhydrous potassium fluoride, 216 g (0.50 mol) of perfluoro(isobutyl isobutyrate) and 200 g of anhydrous diglyme were charged to a clean dry 600 mL Parr pressure reactor. After cooling the reactor to <0° C., 165 g (1.10 mol) of hexafluoropropylene was added to the resulting mixture. The contents in the reactor were allowed to react overnight at 70° C. with stirring, then the reactor was allowed to cool and the excess pressure in the reactor was vented to the atmosphere. The contents of the reactor were then phase split to obtain 362.5 g of lower phase. The lower phase was retained and mixed with lower phases saved from previous analogous reactions. To 604 g of accumulated lower phases containing 22% perfluoroisobutyryl fluoride and 197 g (1.31 mol) of hexafluoropropylene was added 8 g (0.1 mol) of anhydrous potassium fluoride and 50 g of anhydrous diglyme, and the resulting mixture was allowed to react in the Parr reactor in the same manner as before. This time 847 g of lower phase resulted, containing 54.4% desired material and only 5.7% perfluoroisobutyryl fluoride. The lower phase was then water washed, dried with anhydrous magnesium sulfate, and fractionally distilled to give 359 g of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one having 95.2% purity as determined by gas chromatography and mass spectroscopy (“gcms”) (47% theoretical yield) and having a boiling point of 73° C.

Name

perfluoro(isobutyl isobutyrate)

Quantity

216 g

Type

reactant

Reaction Step One

[Compound]

Name

desired material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

95.2%

Identifiers

|

REACTION_CXSMILES

|

[F-].[K+].FC(F)(F)C(C(F)(F)[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])(C(F)(F)F)C([O-])=O.FC(F)(F)C(F)=C(F)F.[F:37][C:38]([C:46]([F:49])([F:48])[F:47])([C:42]([F:45])([F:44])[F:43])[C:39](F)=[O:40]>COCCOCCOC>[F:16][C:15]([F:18])([F:17])[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:39](=[O:40])[C:38]([F:37])([C:46]([F:49])([F:48])[F:47])[C:42]([F:45])([F:44])[F:43] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

perfluoro(isobutyl isobutyrate)

|

|

Quantity

|

216 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(=O)[O-])(C(F)(F)F)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

|

Name

|

|

|

Quantity

|

165 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)F)(C(F)(F)F)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

197 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Five

[Compound]

|

Name

|

desired material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)F)(C(F)(F)F)C(F)(F)F

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clean dry 600 mL Parr pressure reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reactor to <0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react overnight at 70° C.

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phase split

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 362.5 g of lower phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with lower phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react in the Parr reactor in the same manner as before

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This time 847 g of lower phase resulted

|

WASH

|

Type

|

WASH

|

|

Details

|

water washed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fractionally distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(C(C(F)(F)F)(C(F)(F)F)F)=O)(C(F)(F)F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 359 g | |

| YIELD: PERCENTYIELD | 95.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |